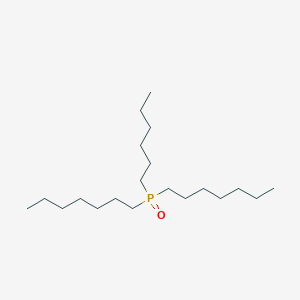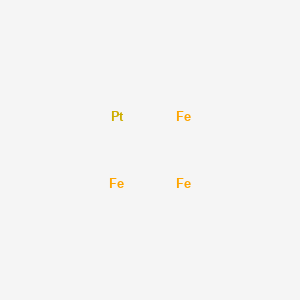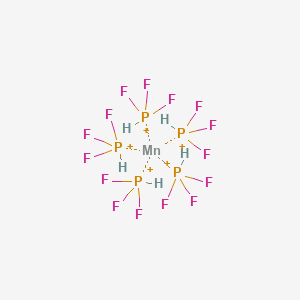
Manganese, hydropentakis(phosphorus trifluoride)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese, hydropentakis(phosphorus trifluoride)- is a chemical compound with the formula F₁₅HMnP₅ and a molecular weight of 495.79084 g/mol . This compound is notable for its unique structure, which includes manganese coordinated with five phosphorus trifluoride ligands. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese, hydropentakis(phosphorus trifluoride)- typically involves the reaction of manganese compounds with phosphorus trifluoride under controlled conditions. One common method is to react manganese(II) chloride with phosphorus trifluoride in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation . The reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of manganese, hydropentakis(phosphorus trifluoride)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosphorus trifluoride, which is a toxic and reactive gas. Industrial setups often include specialized equipment to manage the gas safely and ensure high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese, hydropentakis(phosphorus trifluoride)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as bromine or potassium permanganate.
Reduction: It can be reduced by reducing agents like lithium aluminum hydride.
Substitution: The phosphorus trifluoride ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with manganese, hydropentakis(phosphorus trifluoride)- include bromine, potassium permanganate, and lithium aluminum hydride. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield manganese(III) or manganese(IV) compounds, while reduction with lithium aluminum hydride can produce manganese(II) species .
Wissenschaftliche Forschungsanwendungen
Manganese, hydropentakis(phosphorus trifluoride)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to study the properties of transition metal complexes.
Biology: The compound’s reactivity with biological molecules is of interest in bioinorganic chemistry.
Medicine: Research into its potential use in medical imaging and as a therapeutic agent is ongoing.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which manganese, hydropentakis(phosphorus trifluoride)- exerts its effects involves its ability to act as a ligand and form complexes with transition metals. The phosphorus trifluoride ligands are strong π-acceptors, which allows the compound to stabilize metals in low oxidation states . This property is crucial for its use in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other manganese complexes with different ligands, such as:
- Manganese, hydropentakis(phosphorous trifluoride)-, (OC-6-21)-
- Manganese complexes supported by cyclopentadienyl-phosphine ligands
Uniqueness
Manganese, hydropentakis(phosphorus trifluoride)- is unique due to its specific coordination environment and the presence of phosphorus trifluoride ligands. These ligands provide distinct electronic properties that differentiate it from other manganese complexes .
Eigenschaften
CAS-Nummer |
20558-69-4 |
|---|---|
Molekularformel |
F15H5MnP5+5 |
Molekulargewicht |
499.823 g/mol |
IUPAC-Name |
manganese;trifluorophosphanium |
InChI |
InChI=1S/5F3HP.Mn/c5*1-4(2)3;/h5*4H;/q5*+1; |
InChI-Schlüssel |
PPBMQXNXYNHESN-UHFFFAOYSA-N |
Kanonische SMILES |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


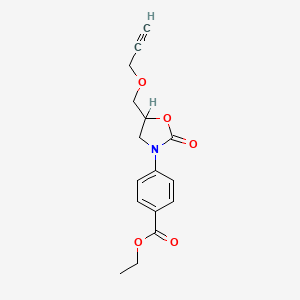
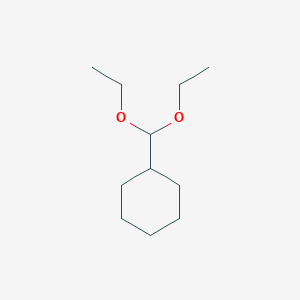
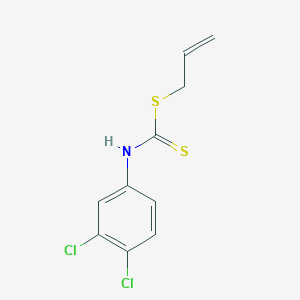
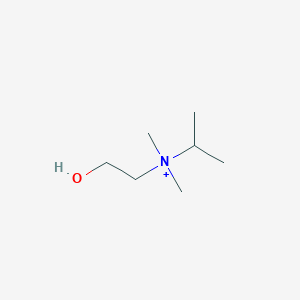

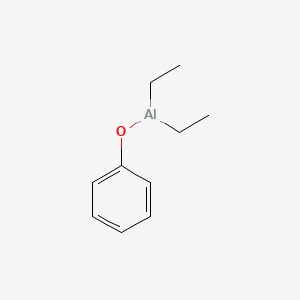

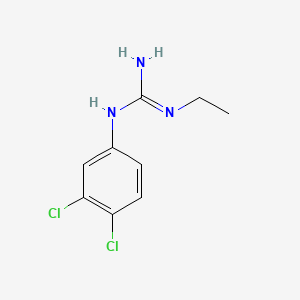
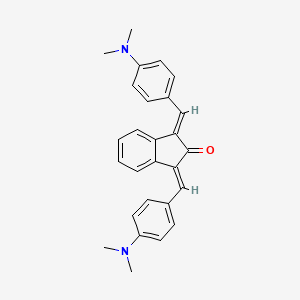
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)


